μ-Opioid Receptor (MOR) Functional Agonist Activity vs. Binding Affinity Separation
2-Hydroxy-5-(morpholin-4-yl)benzamide demonstrates a notable separation between its functional agonist potency at human μ-opioid receptor (EC₅₀ = 52 nM in cAMP accumulation assay) and its binding affinity (Ki = 64 nM and 118 nM across two displacement assays) [1]. This contrasts with structurally related compounds such as CHEMBL4639111, which exhibits an EC₅₀ of 20,000 nM for MOR agonism despite a binding IC₅₀ of 251 nM, indicating a far weaker functional output relative to binding occupancy [2].
| Evidence Dimension | MOR functional agonism vs. binding affinity |
|---|---|
| Target Compound Data | EC₅₀ = 52 nM (cAMP stimulation); Ki = 64 nM and 118 nM (binding displacement) |
| Comparator Or Baseline | CHEMBL4639111: EC₅₀ = 20,000 nM (cAMP stimulation); IC₅₀ = 251 nM (binding displacement) |
| Quantified Difference | Target compound shows ~385-fold higher functional agonist potency; target binding-to-function ratio is ~1.2-2.3 versus comparator ratio of ~80 |
| Conditions | Human MOR expressed in CHOK1 cells; cAMP accumulation measured by HTRF assay after 45 min incubation; binding assays used [³H]-DAMGO displacement |
Why This Matters
Procurement for MOR agonist research favors compounds with tight binding-function coupling, as this predicts more predictable in vitro pharmacological behavior and reduces the risk of binding artifacts.
- [1] BindingDB BDBM50548568. Affinity data for 2-Hydroxy-5-(morpholin-4-yl)benzamide at human μ-opioid receptor. CHEMBL4781352. View Source
- [2] BindingDB BDBM50544378. Affinity data for CHEMBL4639111 at human μ-opioid receptor. View Source
